Erysimoside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of erysimoside involves the purification of crude extracts from plant sources. The process typically includes the use of organic solvents to remove resinous substances and sugars, followed by ion-exchange purification to eliminate ballast substances . The final extraction of this compound from the purified aqueous solution is achieved through specific conditions that enhance the yield .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plant species. the methods used in laboratory settings can be scaled up for industrial purposes, involving similar purification and extraction techniques .
Chemical Reactions Analysis
Types of Reactions: Erysimoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of this compound .
Scientific Research Applications
Erysimoside has several scientific research applications, including:
Mechanism of Action
Erysimoside exerts its effects by inhibiting the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition disrupts ion balance, leading to increased intracellular calcium levels, which enhances cardiac contractility . The molecular targets and pathways involved include the binding of this compound to the enzyme’s active site, preventing the normal function of the Na+/K±ATPase .
Comparison with Similar Compounds
Digitoxigenin: Another cardiac glycoside with similar inhibitory effects on Na+/K±ATPase.
Cannogenol: A related compound found in the same plant family with comparable biological activity.
Strophanthidin: Shares the same mechanism of action and is used in similar therapeutic applications.
Uniqueness: Erysimoside is unique due to its specific glycosylation pattern, which affects its binding affinity and potency. This distinct structure allows for different pharmacokinetic and pharmacodynamic properties compared to other cardiac glycosides .
Biological Activity
Erysimoside is a cardiac glycoside primarily derived from plants in the genus Erysimum, particularly E. cheiranthoides. This compound has garnered attention due to its significant biological activities, particularly in the context of plant defense mechanisms and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and ecological significance.
This compound's structure allows it to function as an inhibitor of the Na+/K+-ATPase enzyme, which is crucial for maintaining ion balance across cell membranes. By inhibiting this enzyme, this compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides such as digitoxigenin and strophanthidin, but this compound has a unique glycosylation pattern that affects its binding affinity and pharmacokinetic properties .
Biological Activity in Plant Defense
This compound plays a vital role in the defense strategies of Erysimum species against herbivores. The presence of cardenolides like this compound serves as a deterrent to various herbivores, including specialist insects such as Pieris rapae (cabbage butterfly) and Plutella xylostella (diamondback moth). These insects have developed detoxification mechanisms to cope with glucosinolates but show increased susceptibility to cardenolides .
Table 1: Comparative Analysis of Cardenolides in Erysimum cheiranthoides
Cardenolide | Abundance in Tissues | Function |
---|---|---|
This compound | High in young leaves | Feeding deterrent |
Digitoxigenin | Moderate in reproductive tissues | Cardiac activity enhancement |
Strophanthidin | Low in senescing leaves | General plant defense |
Ecological Implications
The dual production of glucosinolates and cardenolides in Erysimum species suggests an evolutionary adaptation that enhances their survival against a range of herbivores. Research indicates that while glucosinolates deter some pests, cardenolides provide a complementary defense against others, allowing for a broader spectrum of protection .
Field experiments have shown that leaf extracts containing this compound can inhibit Na+/K+-ATPase activity in various organisms, indicating its potential ecological impact beyond just herbivore deterrence .
Case Studies and Research Findings
- Herbivore Resistance : A study demonstrated that this compound effectively reduced feeding rates of P. rapae, highlighting its role as an oviposition deterrent. The concentration of cardenolides was found to be highest in young leaves, aligning with optimal defense theory .
- Phytochemical Diversification : Research on the genetic basis for cardenolide biosynthesis revealed that E. cheiranthoides serves as a model organism for understanding the evolutionary dynamics of these compounds. The study identified nearly 100 different cardenolide structures across 48 Erysimum species, showcasing significant chemical diversity .
- Therapeutic Potential : Investigations into the medicinal properties of this compound have suggested its potential use in treating heart conditions due to its ability to modulate cardiac function through Na+/K+-ATPase inhibition. This aspect opens avenues for further pharmacological research into its applications in human health .
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O14/c1-17-30(49-31-29(42)28(41)27(40)24(14-36)48-31)23(38)12-26(46-17)47-19-3-8-33(16-37)21-4-7-32(2)20(18-11-25(39)45-15-18)6-10-35(32,44)22(21)5-9-34(33,43)13-19/h11,16-17,19-24,26-31,36,38,40-44H,3-10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBVSIZPUWODNU-VRQSBXMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318260 | |
Record name | Erysimoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7082-34-0 | |
Record name | Erysimoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7082-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erysimoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erysimoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYSIMOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8CV79Z4ZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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